NR-7h

Targeted protein degradation p38 MAPK PROTAC potency

NR-7h is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to selectively ubiquitinate and degrade the mitogen-activated protein kinases p38α (MAPK14) and p38β (MAPK11). Unlike conventional ATP-competitive p38 inhibitors that only block kinase activity, NR-7h eliminates the entire scaffold protein, ablating both catalytic and non‑catalytic functions and enabling sustained pathway suppression at sub‑micromolar concentrations.

Molecular Formula C48H50BrF2N9O8
Molecular Weight 998.9 g/mol
Cat. No. B15614282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNR-7h
Molecular FormulaC48H50BrF2N9O8
Molecular Weight998.9 g/mol
Structural Identifiers
InChIInChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64)
InChIKeyBEMLUUUHZPFCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NR-7h for Research Procurement: A Selective p38α/β PROTAC Degrader with Quantified Target Engagement


NR-7h is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to selectively ubiquitinate and degrade the mitogen-activated protein kinases p38α (MAPK14) and p38β (MAPK11) [1]. Unlike conventional ATP-competitive p38 inhibitors that only block kinase activity, NR-7h eliminates the entire scaffold protein, ablating both catalytic and non‑catalytic functions and enabling sustained pathway suppression at sub‑micromolar concentrations [2]. The compound demonstrates DC50 values of 24 nM for p38α in T47D breast cancer cells and 27.2 nM in MB‑MDA‑231 triple‑negative breast cancer cells, with no significant degradation of the related isoforms p38γ, p38δ, JNK1/2, or ERK1/2 .

NR-7h Procurement: Why Generic p38 Inhibitors or Broad‑Spectrum Degraders Cannot Substitute


The p38α/β signaling axis is targeted by numerous ATP‑competitive inhibitors (e.g., SB203580, Losmapimod) and alternative PROTAC molecules, yet NR-7h occupies a distinct position that precludes simple replacement. Small‑molecule inhibitors such as Losmapimod only suppress kinase activity without removing the p38 scaffold protein; this leaves non‑catalytic functions intact and permits pathway reactivation upon drug washout [1]. In contrast, NR-7h induces rapid, complete protein degradation—>95% of p38α/β is eliminated within 2 hours in primary human dermal fibroblasts (HDFs) [2]. Among p38‑targeting PROTACs, NR-6a and NR-7h both recruit CRBN and degrade p38α/β with comparable potency, but NR‑7h exhibits a distinct structure–activity profile with respect to solubility and cell‑line permeability compared to its VHL‑based analog NR‑11c [3]. These mechanistic and physicochemical differences mean that substituting NR‑7h with an inhibitor or an alternative degrader can produce divergent experimental outcomes in assays where scaffold function, degradation kinetics, or E3‑ligase‑dependent cell‑type activity is critical.

NR-7h Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Data for Procurement Decisions


NR-7h vs. NR-6a: Comparable p38α DC50 Yet Broader Cell‑Line Degradation Activity

NR-7h and its close analog NR-6a are both CRBN‑recruiting PROTACs that degrade p38α and p38β. However, NR‑7h achieves comparable or superior degradation potency across multiple cell lines. In T47D cells, NR‑7h degrades p38α with a DC50 of 24 nM, whereas NR‑6a has a reported DC50 in the same order of magnitude but with more variable efficacy in certain contexts [1]. In MB‑MDA‑231 cells, NR‑7h maintains a DC50 of 27.2 nM for p38α . This cross‑line consistency is relevant when selecting a degrader for studies spanning multiple cancer models.

Targeted protein degradation p38 MAPK PROTAC potency

NR-7h vs. Losmapimod: Degrader Outperforms Inhibitor in Sustained p38 Pathway Suppression and Antiviral Efficacy

In a Mayaro virus (MAYV) infection model using primary human dermal fibroblasts, NR‑7h was directly compared with the clinical p38 inhibitor Losmapimod. Both compounds reduced viral replication in a dose‑dependent manner. However, NR‑7h achieved maximal viral suppression at concentrations where Losmapimod exhibited only partial inhibition, and the degradation mechanism prevented pathway reactivation that can occur with reversible inhibitors after washout [1]. NR‑7h pretreatment completely eliminated detectable p38α/β protein at concentrations as low as 50 nM within 24 h, while Losmapimod requires continuous target occupancy to maintain pathway blockade [2].

Antiviral efficacy Mayaro virus p38 inhibition vs. degradation

NR-7h Isoform Selectivity: p38α/β‑Selective Degradation vs. Pan‑MAPK or Broad‑Spectrum Inhibitors

NR-7h was profiled against the four p38 isoforms (α, β, γ, δ) and the related stress‑activated kinases JNK1/2 and ERK1/2. At concentrations that fully degrade p38α and p38β (≤1 µM), NR‑7h induces no significant degradation of p38γ, p38δ, JNK1/2, or ERK1/2 . This contrasts with broad‑spectrum p38 inhibitors such as SB203580, which can inhibit p38α and p38β with IC50 values of ~50 nM but also exhibit off‑target activity against CK1, GAK, and other kinases at higher concentrations [1]. The CRBN‑based PROTAC maintains selectivity via the bifunctional recruitment mechanism, which requires simultaneous engagement of p38α/β and CRBN for productive ternary complex formation—an additional selectivity filter absent in ATP‑competitive inhibitors.

Kinase selectivity p38 isoform specificity off‑target profiling

NR-7h Degradation Kinetics: Sub‑2‑Hour Near‑Complete Target Clearance vs. Slower PROTACs and Inhibitors

The rate of target protein elimination is a critical parameter for time‑resolved studies of p38 function. In primary HDFs, NR‑7h at 1 µM induced >95% degradation of p38α/β within 2 hours of treatment, with protein loss detected as early as 30 minutes [1]. This rapid kinetics is faster than that reported for many PROTACs that require 6–24 hours for maximal degradation and stands in marked contrast to inhibitors like Losmapimod, which require continuous target engagement and do not reduce total protein levels. The rapid, quantitative degradation enables pulse‑chase style experiments and minimizes compensatory signaling that can occur during gradual protein loss.

PROTAC kinetics protein degradation rate HDF primary cells

NR-7h vs. NR-11c (VHL‑Based Analog): CRBN‑Recruiting Degrader with Different Solubility and Cell‑Line Activity Profile

NR-7h recruits the CRBN E3 ligase, whereas its analog NR‑11c recruits VHL. In a direct comparison across osteosarcoma cell lines, NR‑7h induced substantially less p38α degradation than NR‑11c, highlighting that E3 ligase expression levels are a critical determinant of PROTAC efficacy [1]. Conversely, in cells with high CRBN expression (e.g., T47D, MB‑MDA‑231), NR‑7h degrades p38α and p38β with DC50 values <30 nM . Furthermore, NR‑7h has limited aqueous solubility compared to NR‑11c, making the CRBN‑based degrader more suitable for in vitro applications where DMSO stock solutions are acceptable, while NR‑11c is preferred for in vivo studies requiring aqueous formulation [2]. This evidence does NOT diminish NR‑7h’s utility; rather, it defines the specific experimental context where CRBN‑recruiting PROTACs outperform VHL‑based alternatives.

PROTAC E3 ligase comparison solubility cell‑line activity

NR-7h Antiparasitic Host‑Target Activity: Dose‑Dependent Reduction of Leishmania and Plasmodium Burden vs. Conventional Antiparasitics

In a recent study assessing host p38‑MAPK as a target for antiparasitic intervention, NR‑7h degraded host p38 in a time‑ and dose‑dependent manner, resulting in significant dose‑dependent reduction of parasite load in Leishmania donovani‑infected macrophages and Plasmodium falciparum‑infected erythrocytes [1]. NR‑7h alone reduced intracellular parasite burden, and when combined with Amphotericin B, the degradation of host p38‑MAPK by NR‑7h synergistically enhanced the efficacy of parasite‑directed therapy [2]. This host‑targeted mechanism is conceptually distinct from direct‑acting antiparasitic agents (e.g., miltefosine, artemisinin), which target parasite‑specific pathways and are subject to resistance development.

Host‑directed therapy Leishmania donovani Plasmodium falciparum

NR-7h Recommended Application Scenarios: Evidence‑Aligned Selection for Research and Industrial Use


p38α/β Scaffold‑Function Studies in Breast Cancer Signaling (T47D and MB‑MDA‑231 Models)

NR‑7h is the degrader of choice for experiments that require complete elimination of p38α/β scaffold and non‑catalytic functions—not just kinase inhibition—in CRBN‑competent breast cancer cell lines. With DC50 values of 24 nM (T47D) and 27.2 nM (MB‑MDA‑231), NR‑7h delivers consistent, potent degradation across the two most commonly used breast cancer subtypes . Use NR‑7h when the research question involves p38‑dependent protein–protein interactions, scaffolding roles in signaling complexes, or when comparing degradation‑ vs. inhibition‑based phenotypes.

Mayaro Virus and Emerging Alphavirus Replication Studies in Primary Human Fibroblasts

The validated use of NR‑7h in MAYV‑infected primary HDFs—with dose‑dependent viral titer reduction at 0.05–1 µM and rapid p38 degradation kinetics (<2 h for >95% clearance)—makes this compound the optimal chemical probe for dissecting p38’s role in alphavirus replication [1]. For labs studying MAYV or related alphaviruses, NR‑7h provides a clean genetic‑knockdown‑equivalent phenotype without the confounding effects of ATP‑competitive inhibitors like SB203580 or Losmapimod, which only partially suppress viral replication [2].

Host‑Directed Antiparasitic Discovery: Leishmania and Plasmodium Infection Models

NR‑7h has demonstrated dose‑dependent host p38‑MAPK degradation and consequent reduction in L. donovani and P. falciparum intracellular burden, with synergy observed upon combination with Amphotericin B [3]. For parasitology groups investigating host‑targeted interventions or seeking to validate p38‑MAPK as a host‑dependency factor, NR‑7h is the best‑characterized chemical tool currently available. Researchers should note the preprint status of the primary evidence and confirm cell‑type‑appropriate CRBN expression in their infection models.

PROTAC Chemical Biology and E3 Ligase Selectivity Profiling (CRBN vs. VHL Comparison)

NR‑7h serves as the reference CRBN‑recruiting p38 PROTAC in studies comparing E3 ligase utilization. Its well‑documented selectivity (p38α/β only, no p38γ/δ/JNK/ERK degradation) and defined solubility limitations make it the appropriate comparator when benchmarking VHL‑based degraders such as NR‑11c [4]. For industrial PROTAC discovery programs optimizing linker chemistry, warhead composition, or E3 ligase choice, NR‑7h provides a reproducible, commercially available benchmark compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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